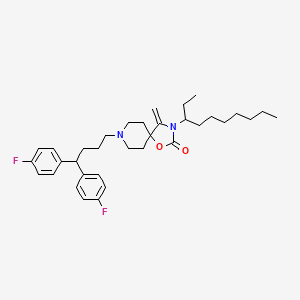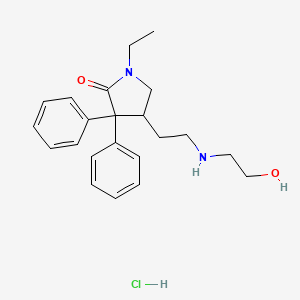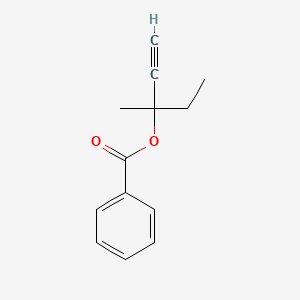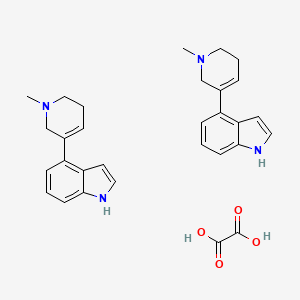
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring fused with a pyridine ring, and it is often studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the pyridine moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through complex biochemical pathways, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole: This compound lacks the oxalic acid moiety but shares the core structure.
1H-indole derivatives: These compounds have variations in the substituents on the indole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the indole and pyridine rings in 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid gives it unique chemical properties that are not found in simpler indole or pyridine derivatives. This structural complexity contributes to its potential as a versatile compound in various scientific applications.
Properties
CAS No. |
83363-31-9 |
|---|---|
Molecular Formula |
C30H34N4O4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid |
InChI |
InChI=1S/2C14H16N2.C2H2O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;3-1(4)2(5)6/h2*2,4-8,15H,3,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
RBCVUBTUWXFWLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


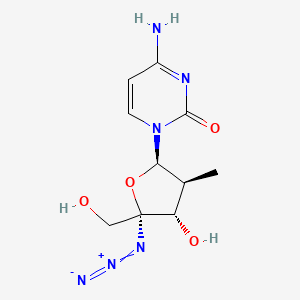
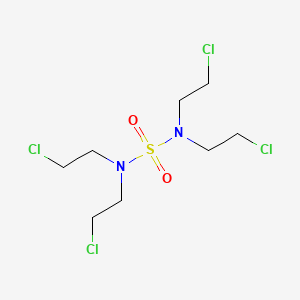
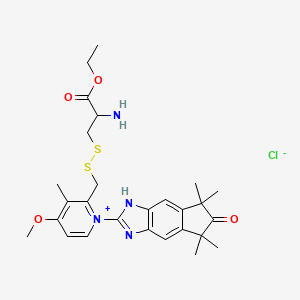
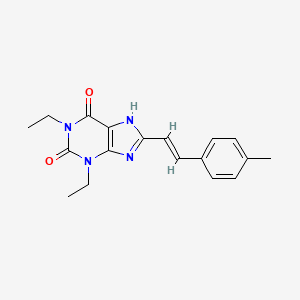
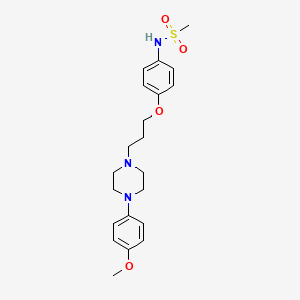
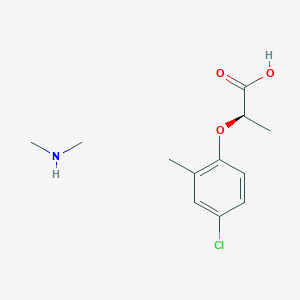
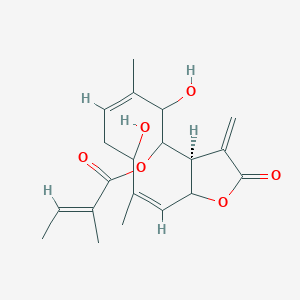
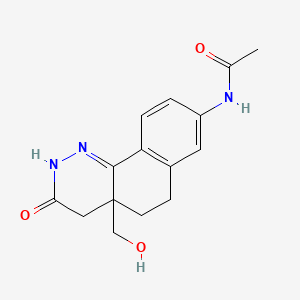
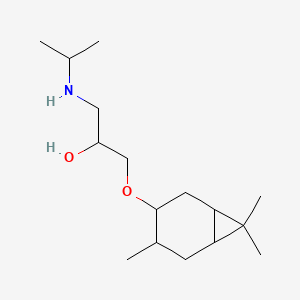
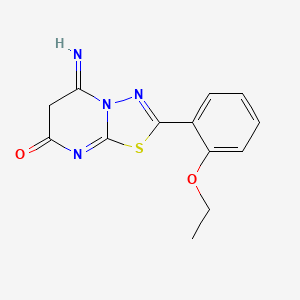
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
